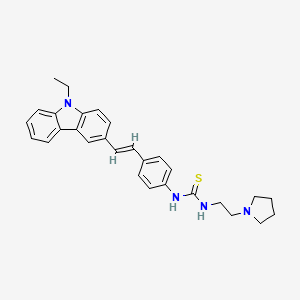
A|A1 C42 aggregation inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A|A1 C42 aggregation inhibitor 1 is a compound designed to inhibit the aggregation of amyloid-β (1-42) peptides. Amyloid-β (1-42) is a major component of senile plaques found in the brains of patients with Alzheimer’s disease. The inhibition of amyloid-β aggregation is a promising therapeutic strategy for treating neurodegenerative diseases such as Alzheimer’s.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of A|A1 C42 aggregation inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
A|A1 C42 aggregation inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products may include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
科学的研究の応用
A|A1 C42 aggregation inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the mechanisms of amyloid-β aggregation and to develop new inhibitors.
Biology: Researchers use the compound to study the biological effects of amyloid-β aggregation and its role in neurodegenerative diseases.
Medicine: this compound is being investigated as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases.
作用機序
A|A1 C42 aggregation inhibitor 1 exerts its effects by binding to specific sites on the amyloid-β (1-42) peptide, preventing its aggregation into fibrils. The compound interacts with key hydrophobic regions of the peptide, stabilizing its monomeric form and inhibiting the formation of toxic oligomers and fibrils. This mechanism of action involves multiple molecular targets and pathways, including the disruption of interchain interactions and the stabilization of the peptide’s native conformation.
類似化合物との比較
A|A1 C42 aggregation inhibitor 1 is unique in its ability to specifically target amyloid-β (1-42) aggregation. Similar compounds include:
Resveratrol: A natural polyphenol that inhibits amyloid-β aggregation through π–π stacking interactions.
Epigallocatechin-3-gallate (EGCG): A green tea polyphenol that inhibits amyloid-β aggregation through hydrophobic, π–π stacking, and hydrogen-bonding interactions.
Bexarotene: A small molecule that delays amyloid-β aggregation by inhibiting primary and secondary pathways.
Compared to these compounds, this compound offers a unique combination of binding specificity and inhibitory potency, making it a promising candidate for therapeutic development.
特性
分子式 |
C29H32N4S |
|---|---|
分子量 |
468.7 g/mol |
IUPAC名 |
1-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]-3-(2-pyrrolidin-1-ylethyl)thiourea |
InChI |
InChI=1S/C29H32N4S/c1-2-33-27-8-4-3-7-25(27)26-21-23(13-16-28(26)33)10-9-22-11-14-24(15-12-22)31-29(34)30-17-20-32-18-5-6-19-32/h3-4,7-16,21H,2,5-6,17-20H2,1H3,(H2,30,31,34)/b10-9+ |
InChIキー |
QWKCJRVELMKAKZ-MDZDMXLPSA-N |
異性体SMILES |
CCN1C2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51 |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)NC(=S)NCCN4CCCC4)C5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


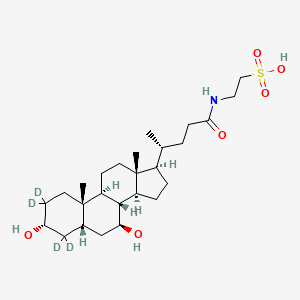


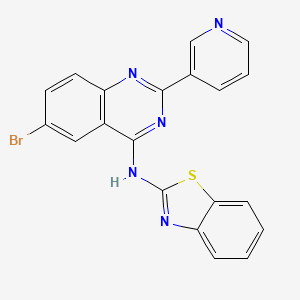
![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
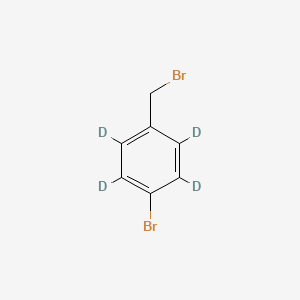
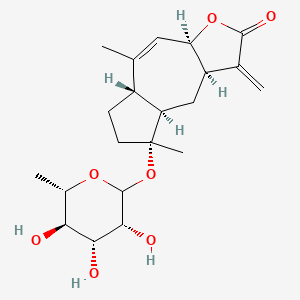
![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)

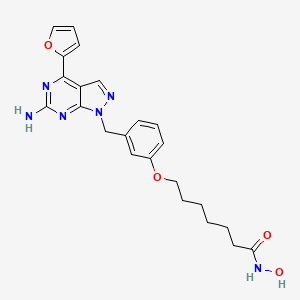
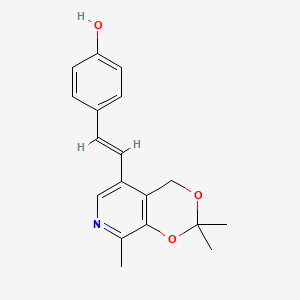
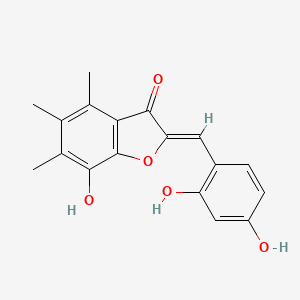
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)
